molecular formula C15H16BrN3O2S B8320638 1-(5-Bromo-2-pyridinyl)-4-(phenylsulfonyl)piperazine

1-(5-Bromo-2-pyridinyl)-4-(phenylsulfonyl)piperazine

Cat. No. B8320638
M. Wt: 382.3 g/mol
InChI Key: VCVHGQMZIXIUJT-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

A 350 ml, pressure vessel was charged with 4-(phenylsulfonyl)piperazine hydrochloride (1.50 g, 5.71 mmol, Example 15, step 1), 2,5-dibromopyridine (1.76 g, 7.42 mmol, Sigma-Aldrich, St. Louis, Mo.), 100 mL of toluene, sodium tert-butoxide (1.37 g, 14.3 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.105 g, 0.114 mmol, Strem Chemical Inc, Newburyport, Mass.), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos) (0.198 g, 0.343 mmol, Strem Chemical Inc, Newburyport, Mass.). The tube was sealed and heated at 110° C. for 3 h. After that time, the reaction was cooled to room temperature, diluted with water (20 mL) and extracted with EtOAc (2×50 mL). The organic layer was separated, dried (MgSO4) and concentrated to give a yellow solid. This solid was slurried with cold (0° C.) MeOH (25 mL) to give 1-(5-bromo-2-pyridinyl)-4-(phenylsulfonyl)piperazine (0.957 g) as a light yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.198 g
Type
reactant
Reaction Step One
Quantity
0.105 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([S:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)(=[O:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[C:18]1[CH:23]=[CH:22][C:21]([Br:24])=[CH:20][N:19]=1.CC(C)([O-])C.[Na+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CO.C1(C)C=CC=CC=1>[Br:24][C:21]1[CH:22]=[CH:23][C:18]([N:14]2[CH2:15][CH2:16][N:11]([S:8]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)(=[O:10])=[O:9])[CH2:12][CH2:13]2)=[N:19][CH:20]=1 |f:0.1,3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)S(=O)(=O)N1CCNCC1
Name
Quantity
1.76 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
1.37 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.198 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
Quantity
0.105 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After that time, the reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1CCN(CC1)S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.957 g
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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